
4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23ClN4O3S and its molecular weight is 458.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
OLED Devices
The compound has relevance in the field of organic optoelectronics. BODIPY-based materials, structurally similar to the queried compound, are platforms for applications like sensors, organic thin-film transistors, and organic photovoltaics. These materials are being explored for their potential as active materials in organic light-emitting diodes (OLEDs), particularly as ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).
Pharmacological Effects
The compound's structural components relate to the effects of Phenolic acids like Chlorogenic Acid (CGA), which exhibit various biological and pharmacological effects. CGA is known for its therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's also involved in modulating lipid metabolism and glucose, potentially offering treatment avenues for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Organic Synthesis and Structural Analysis
The compound's framework is similar to those used in organic synthesis and structural analysis. For example, reactions involving chloral with substituted anilines result in the formation of 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, with spectroscopic and structural properties providing insights into the conformations of the resulting products (Issac & Tierney, 1996).
Coordination Compounds in Chemistry
Compounds similar to the queried structure are used in the study of coordination compounds in chemistry. For example, cuprous bis-phenanthroline compounds possess MLCT (metal-to-ligand charge transfer) excited states and are explored for their unique properties, potentially contributing to developments in fields like photophysics and photochemistry (Scaltrito et al., 2000).
Serotonin Receptor Research
Components of the compound are structurally related to serotonin receptor ligands and are studied for their potential roles in treating disorders such as learning and memory disorders. The exploration of these compounds contributes to a deeper understanding of the functional role of serotonin receptors in cognition and their potential therapeutic applications (Russell & Dias, 2002).
Antioxidant Capacity Assays
Derivatives of the compound are used in antioxidant capacity assays like the ABTS/PP decolorization assay. These assays help in understanding the reaction pathways of antioxidants and the extent of their capacity, providing crucial insights in fields like food science and biochemistry (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-15-13-21(16(2)12-19(15)23)31(28,29)26-18-5-3-4-17(14-18)20-6-7-22(25-24-20)27-8-10-30-11-9-27/h3-7,12-14,26H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRRFJGPJADSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
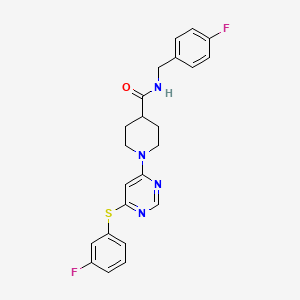
![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)

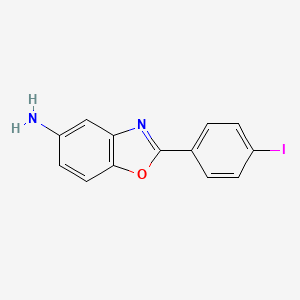
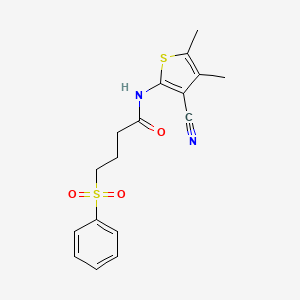
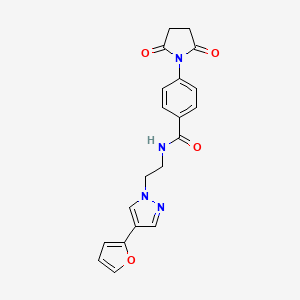
![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

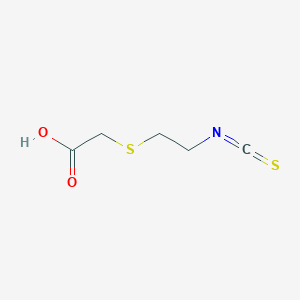
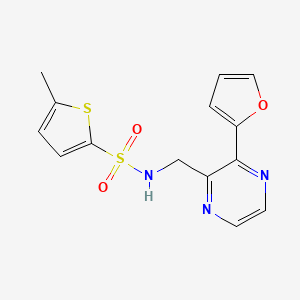
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)
